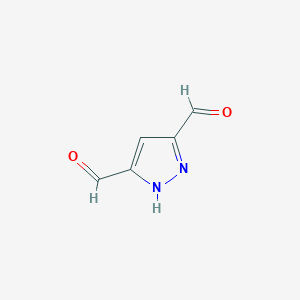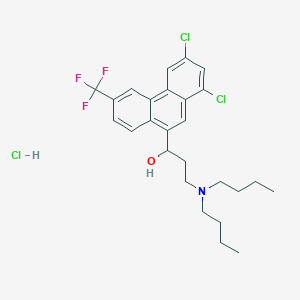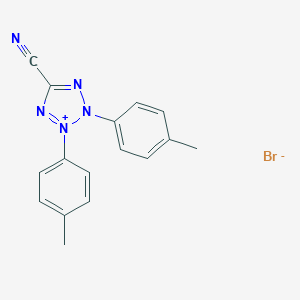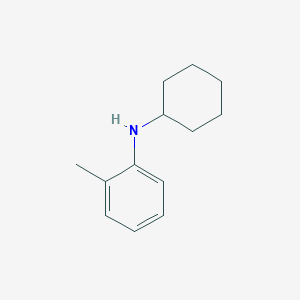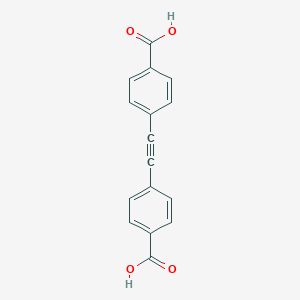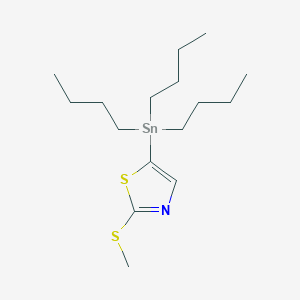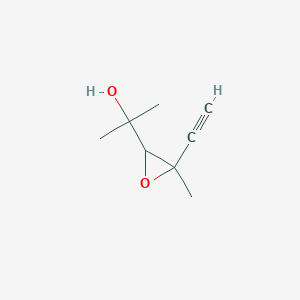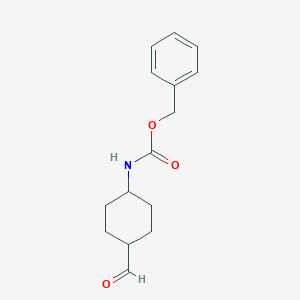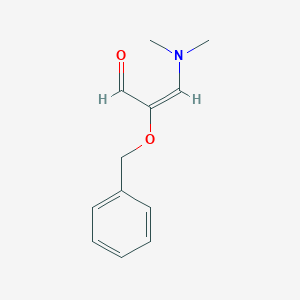
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde, also known as BDA, is an organic compound that has a wide variety of applications in the scientific and medical fields. BDA is a synthetic compound with a unique structure, which makes it useful for various purposes. BDA is a colorless liquid with a slightly sweet odor, and it is soluble in water, alcohol, and other organic solvents. It is also highly reactive, which makes it a useful reagent in organic synthesis. BDA has a wide range of applications in the field of synthetic organic chemistry, ranging from the production of pharmaceuticals and agrochemicals to the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Photografting of 2-(dimethylamino)ethyl methacrylate onto cellulosic material
Scientific Field
This research falls under the field of Material Science and Chemistry .
Application Summary
The study involves grafting 2-(dimethylamino)ethyl methacrylate (DMAEMA) onto linen cellulosic material using ultraviolet (UV) radiation to enhance its antibacterial property .
Method of Application
The graft polymer was characterized and the effects of operation parameters on grafting yield and quaternization were discussed .
Results
The results showed that a maximum grafting yield of 7.26% was obtained under the conditions standardized. It was found that an antibacterial ratio of 99%, compared with pristine linen material, was achieved at a quaternization ratio of 70.26% .
Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose
Scientific Field
This research is in the field of Polymer Chemistry and Biomedical Applications .
Application Summary
The study involves the synthesis of quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers via a combination of atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .
Method of Application
The resulting Agr-g-QPDMAEMA copolymers can be dissolved in aqueous media at low concentrations to evaluate their antibacterial activity in the solution form. They can also be gelated as hydrogels on substrate surfaces to inhibit bacterial adhesion, biofilm formation, and bacterial colonization .
Results
The Agr-g-QPDMAEMA copolymer hydrogels can be further fabricated into antibacterial patches to inhibit the bacteria growth on the contaminated surfaces .
Reactions at the Benzylic Position
Scientific Field
This research falls under the field of Organic Chemistry .
Application Summary
The study involves reactions that occur at the benzylic position, which are very important for synthesis problems .
Method of Application
The study discusses free radical bromination of alkyl benzenes . The reaction occurs only at the benzylic position because in this mechanism a radical is formed .
Results
The bromine adds exclusively to the benzylic position . The reaction is significant because it allows for the selective bromination of the benzylic position, which can be useful in various synthetic applications .
Smart Hydrogels
Scientific Field
This research is in the field of Polymer Chemistry and Material Science .
Application Summary
The study involves the development of smart hydrogels, or stimulus–responsive (SR) hydrogels .
Method of Application
These hydrogels are composed of three-dimensional networks with crosslinked hydrophilic polymer chains and can display dramatic volume changes in response to external environments, such as temperature, pH and certain stimuli .
Results
The development of these smart hydrogels opens up possibilities for their use in various applications, such as drug delivery systems, tissue engineering, and sensors .
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUSLQFSBBYBCE-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567174 |
Source


|
| Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde | |
CAS RN |
143462-35-5 |
Source


|
| Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

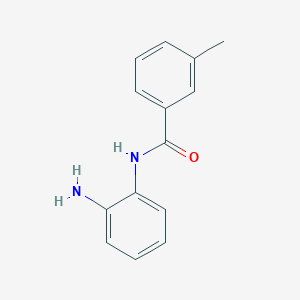
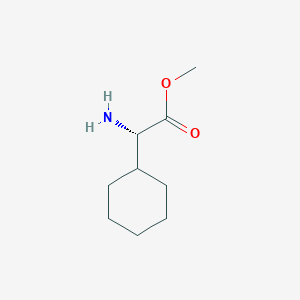
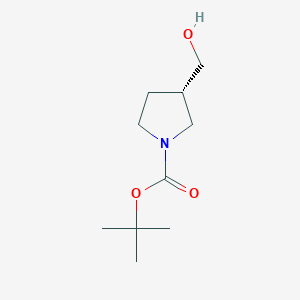
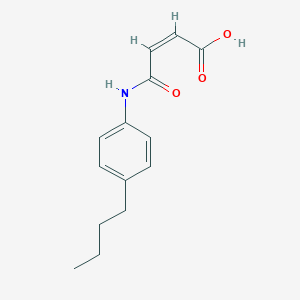
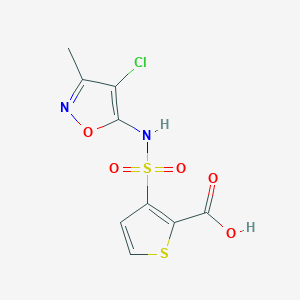
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)
